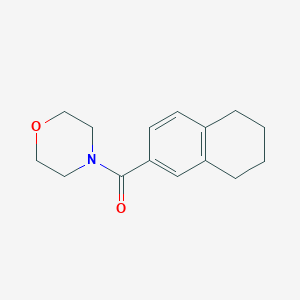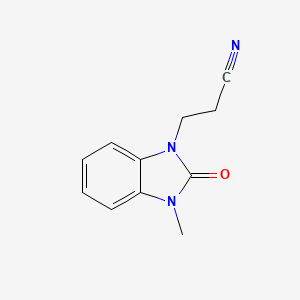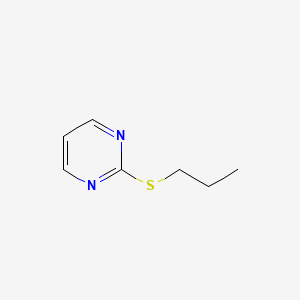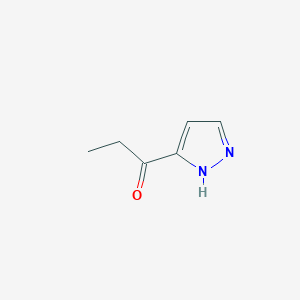![molecular formula C26H29N3O2 B7458721 2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
作用机制
TAK-659 acts as a selective inhibitor of BTK, ITK, and TXK kinases. BTK is a key mediator of B-cell receptor signaling, and its inhibition by TAK-659 can lead to the suppression of B-cell activation and proliferation. ITK and TXK are essential kinases for T-cell activation and proliferation, and their inhibition by TAK-659 can lead to the suppression of T-cell-mediated immune responses. TAK-659 also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in various cancer cell lines such as diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. TAK-659 also exhibits potent anti-inflammatory activity in various animal models of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. TAK-659 has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in these animal models.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments such as its high potency and selectivity for BTK, ITK, and TXK kinases. TAK-659 also exhibits good pharmacokinetic properties such as high oral bioavailability and long half-life. However, TAK-659 has some limitations for lab experiments such as its poor solubility in aqueous solutions and its potential for off-target effects on other kinases.
未来方向
Several future directions for the research on TAK-659 can be identified. Firstly, the development of more potent and selective BTK inhibitors can lead to the improvement of therapeutic efficacy and safety of TAK-659. Secondly, the combination of TAK-659 with other targeted therapies can lead to the enhancement of anti-tumor and anti-inflammatory effects. Thirdly, the investigation of the potential off-target effects of TAK-659 on other kinases can lead to the identification of new therapeutic targets. Lastly, the clinical trials of TAK-659 in various diseases can lead to the validation of its therapeutic potential and safety.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of TAK-659 has been optimized, and its potency and selectivity for BTK, ITK, and TXK kinases have been extensively studied. TAK-659 exhibits potent anti-tumor and anti-inflammatory effects, and its future directions for research include the development of more potent and selective inhibitors, combination with other targeted therapies, investigation of off-target effects, and clinical trials in various diseases.
合成方法
The synthesis of TAK-659 involves the reaction of 2-aminobenzamide with 4-tert-butylphenylacetic acid in the presence of coupling reagents such as EDC and HOBt. The resulting intermediate is then reacted with pyridine-3-methanol to obtain the final product, TAK-659. The synthesis of TAK-659 has been reported in several research articles, and its purity and yield have been optimized through various methods.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have shown that TAK-659 exhibits potent inhibitory activity against various kinases such as BTK, ITK, and TXK. These kinases play a crucial role in the activation and proliferation of immune cells, and their inhibition by TAK-659 can lead to the suppression of inflammatory responses and autoimmune diseases.
属性
IUPAC Name |
2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-26(2,3)21-13-10-19(11-14-21)12-15-24(30)29-23-9-5-4-8-22(23)25(31)28-18-20-7-6-16-27-17-20/h4-11,13-14,16-17H,12,15,18H2,1-3H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEUOSWOWBJFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)

![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)


![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)


